![molecular formula C13H11Cl2N5O B12909918 2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol CAS No. 42388-62-5](/img/structure/B12909918.png)
2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by ring closure to form the benzimidazole core . The specific synthetic route for this compound includes:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Substitution Reaction: The benzimidazole ring undergoes substitution with 5,6-dichloro-1-methyl groups.
Formation of Pyrimidinol: The substituted benzimidazole reacts with appropriate reagents to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit DNA synthesis or disrupt cellular processes, resulting in antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-methyl-1H-benzimidazole: Shares a similar benzimidazole core but lacks the pyrimidinol moiety.
2-[(5,6-Dichloro-1H-benzimidazol-2-yl)amino]-6-methyl-4-pyrimidinol: A closely related compound with slight structural variations.
Uniqueness
2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol is unique due to its specific combination of the benzimidazole and pyrimidinol moieties, which contribute to its distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
42388-62-5 |
|---|---|
Molecular Formula |
C13H11Cl2N5O |
Molecular Weight |
324.16 g/mol |
IUPAC Name |
2-[(5,6-dichloro-1-methylbenzimidazol-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H11Cl2N5O/c1-6-3-11(21)18-12(16-6)19-13-17-9-4-7(14)8(15)5-10(9)20(13)2/h3-5H,1-2H3,(H2,16,17,18,19,21) |
InChI Key |
VINSEMMMZSSDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC3=CC(=C(C=C3N2C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)
![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)
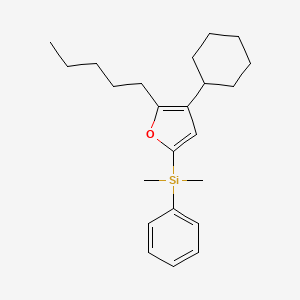
![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)
![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)
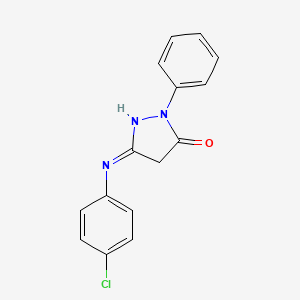
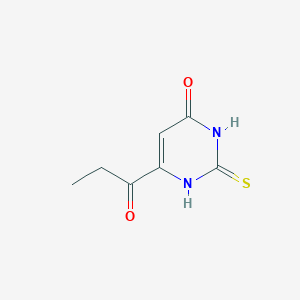

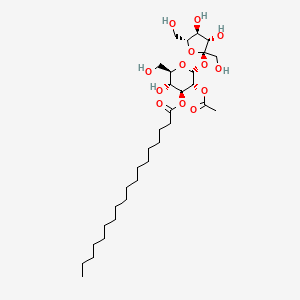
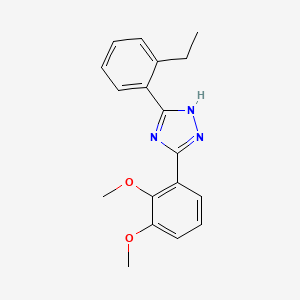
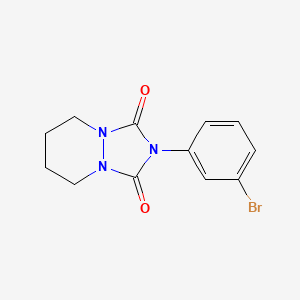
![1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol](/img/structure/B12909899.png)
